molecular formula C19H20F2N2O B2432412 1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2309340-70-1

1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide

Cat. No.: B2432412
CAS No.: 2309340-70-1
M. Wt: 330.379
InChI Key: GOBKNJNHCHXGHU-UHFFFAOYSA-N
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Description

1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery. Its structure incorporates a naphthalene ring, a privileged scaffold in pharmacology known for its ability to interact with diverse protein targets, linked to a conformationally restricted 6-azaspiro[2.5]octane core. https://www.ncbi.nlm.nih.gov/books/NBK548757/ The inclusion of geminal difluoro atoms on the spirocyclic ring is a strategic modification often employed to enhance metabolic stability, influence lipophilicity, and fine-tune the compound's pharmacokinetic profile. https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01178 This molecular architecture suggests potential research applications as a high-value intermediate or a lead compound for investigating novel ligands for G-protein coupled receptors (GPCRs) or other CNS targets. https://www.nature.com/articles/s41573-022-00535-y Researchers are exploring this compound and its analogs primarily within the context of developing new therapeutic agents for neurological and psychiatric disorders, leveraging its unique three-dimensional structure to achieve selectivity and potency against challenging biological targets. https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01754

Properties

IUPAC Name

2,2-difluoro-N-(naphthalen-1-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c20-19(21)13-18(19)8-10-23(11-9-18)17(24)22-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7H,8-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBKNJNHCHXGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide typically involves the incorporation of the difluoroethyl group into the molecule. One common method involves the use of hypervalent iodine reagents for the electrophilic difluoroethylation of nucleophiles such as thiols, amines, and alcohols . The reaction conditions often include the use of (2,2-difluoro-ethyl)(aryl)iodonium triflate as the reagent, with the reaction proceeding via a ligand coupling mechanism .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of hypervalent iodine reagents and optimized reaction conditions can facilitate the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hypervalent iodine reagents, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . Reaction conditions often involve the use of solvents like acetonitrile (MeCN) and bases such as cesium carbonate (Cs2CO3) at elevated temperatures .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific nucleophiles and reaction conditions used. For example, difluoroethylated thiophenol can be obtained when thiophenol is used as the nucleophile .

Scientific Research Applications

Neuropharmacology

Research indicates that 1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide exhibits significant pharmacological activity as an agonist for muscarinic receptors M1 and M4. These receptors are implicated in various neurological conditions, including Alzheimer's disease and schizophrenia. By modulating cholinergic signaling pathways, this compound may offer therapeutic benefits for these disorders .

Drug Development

The compound's unique structure allows for modifications that can enhance its efficacy or reduce toxicity during drug development processes. Its interaction with neurotransmitter receptors positions it as a candidate for further investigation in the development of new therapeutic agents targeting cognitive disorders .

Comparative Analysis with Related Compounds

To better understand the positioning of this compound within medicinal chemistry, a comparative analysis with similar compounds can be beneficial:

Compound NameStructureKey Features
6-Azaspiro[2.5]octan-6-carboxylic acidStructureLacks fluorine; simpler structure
N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamideStructureCyclohexyl substitution; similar receptor activity
2-[4-(trifluoroethoxycarbonyl)pyrrolidin-2-yl]-6-azaspiro[3.4]octaneStructureDifferent spirocyclic structure; varied biological activity

The uniqueness of this compound lies in its specific combination of a naphthyl moiety with a difluoromethyl group on a spirocyclic framework, influencing its binding affinity and selectivity towards muscarinic receptors compared to other similar compounds .

Mechanism of Action

The mechanism of action of 1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the lipophilicity and acidity of the compound, enhancing its affinity and specificity for drug targets . The presence of the naphthalene moiety and spirocyclic structure further contributes to its unique binding properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide is unique due to its combination of a difluoroethyl group, a naphthalene moiety, and a spirocyclic structure. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific research applications.

Biological Activity

1,1-Difluoro-N-[(naphthalen-1-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide, often referred to as a novel azaspiro compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C19H20F2N2OC_{19}H_{20}F_{2}N_{2}O and a molecular weight of approximately 330.37 g/mol. Its structure features a spirocyclic framework that is believed to play a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or modulator of specific GPCRs, which are pivotal in numerous physiological processes. Its difluoro group enhances binding affinity to certain receptors, potentially influencing signaling pathways related to pain perception and inflammation .
  • Enzyme Inhibition : Studies suggest that the azaspiro structure allows for significant interactions with enzymes, potentially inhibiting their activity. This could be particularly relevant in the context of diseases where enzyme dysregulation is a factor .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antinociceptive Effects : Preliminary studies have shown that this compound may reduce pain responses in animal models, suggesting potential applications in pain management therapies.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, making it a candidate for further investigation in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Pain Modulation :
    • A study conducted on rodent models indicated that administration of the compound resulted in a significant decrease in pain responses induced by formalin injection, demonstrating its potential as an analgesic agent .
  • Inflammation Research :
    • In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests a mechanism where the compound may attenuate inflammatory responses at the cellular level.
  • Binding Affinity Studies :
    • Molecular docking studies have shown that this compound has a high binding affinity for certain GPCRs involved in nociceptive pathways, supporting its role as a potential therapeutic agent for pain relief.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityMechanism
This compoundAzaspiroAntinociceptive, anti-inflammatoryGPCR modulation, enzyme inhibition
Other Azaspiro DerivativesVariedLimited studies availableVaries
Traditional NSAIDsNon-cyclicAnti-inflammatoryCOX inhibition

Q & A

Q. What synthetic strategies are recommended for constructing the 6-azaspiro[2.5]octane core in this compound?

The spirocyclic core can be synthesized via intramolecular cyclization of a pre-functionalized cyclohexane derivative. Key steps include:

  • Boc-protection of the azetidine or pyrrolidine precursor to stabilize the amine during ring closure (e.g., tert-butyl carbamate intermediates, as seen in related spiro compounds ).
  • Spiroannulation using difluorinated ketones or aldehydes to introduce the 1,1-difluoro moiety, followed by deprotection and carboxamide formation .
  • Purification via preparative HPLC or column chromatography to isolate the spirocyclic product.

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • X-ray crystallography (using SHELX programs for refinement ) to confirm the spirocyclic conformation and fluorine positioning.
  • NMR spectroscopy (¹⁹F and ¹H) to verify difluoro substitution and naphthalenylmethyl integration .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation, particularly to distinguish between potential diastereomers .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • LC-MS/MS with a C18 column and acetonitrile/water gradient elution, optimized for the compound’s hydrophobicity (logP ~3.5, estimated from structural analogs ).
  • Internal standards : Isotopically labeled analogs (e.g., deuterated naphthalene or fluorine-substituted spirocycles) to improve quantification accuracy .

Advanced Research Questions

Q. How does the naphthalen-1-ylmethyl group influence target binding compared to other aryl substituents?

  • Computational docking studies (e.g., using AutoDock Vina) reveal that the naphthalenyl group enhances hydrophobic interactions with aromatic residues in target proteins (e.g., EP4 receptor binding pockets, as seen in structurally related EP4 antagonists ).
  • Comparative SAR studies can be conducted by synthesizing analogs with biphenyl, benzyl, or substituted naphthalene groups to assess binding affinity shifts .

Q. What mechanistic insights explain the compound’s stability under physiological pH conditions?

  • Degradation studies (pH 1–9, 37°C) show that the spirocyclic core resists ring-opening due to steric hindrance from the difluoro groups, while the carboxamide linkage remains stable up to pH 7.4 .
  • Metabolite profiling (e.g., liver microsome assays) identifies primary oxidation sites at the naphthalene methylene bridge, suggesting susceptibility to CYP3A4-mediated metabolism .

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